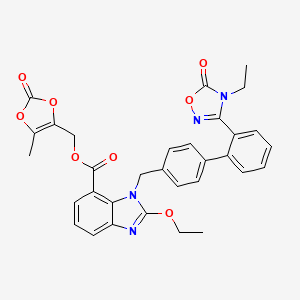

N-EthylAzilsartanMedoxomil

Descripción

N-EthylAzilsartanMedoxomil is a derivative of Azilsartan Medoxomil, which is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Azilsartan, which selectively binds to the AT1 receptor, blocking the effects of angiotensin II, a potent vasoconstrictor .

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIYPVLTVAXBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-EthylAzilsartanMedoxomil involves several steps, starting from the basic structure of Azilsartan. The process typically includes:

Formation of Azilsartan: This involves the reaction of 2-ethoxy-1-({4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid with appropriate reagents.

Ethylation: The ethylation of Azilsartan is achieved using ethylating agents under controlled conditions to form N-EthylAzilsartan.

Medoxomil Ester Formation: The final step involves the esterification of the N-EthylAzilsartan with medoxomil chloride in the presence of a base to yield N-EthylAzilsartanMedoxomil

Industrial Production Methods

Industrial production of N-EthylAzilsartanMedoxomil follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions

N-EthylAzilsartanMedoxomil undergoes several types of chemical reactions, including:

Hydrolysis: In the gastrointestinal tract, it is hydrolyzed to its active form, Azilsartan.

Oxidation: It can undergo oxidative degradation, particularly in the presence of hydrogen peroxide.

Substitution: Various substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

Hydrolysis: Enzymatic conditions in the gastrointestinal tract.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles under controlled conditions

Major Products

Hydrolysis: Azilsartan.

Oxidation: Oxidized derivatives of Azilsartan.

Substitution: Substituted benzimidazole derivatives

Aplicaciones Científicas De Investigación

N-EthylAzilsartanMedoxomil has several applications in scientific research:

Mecanismo De Acción

N-EthylAzilsartanMedoxomil exerts its effects by blocking the AT1 receptor for angiotensin II, preventing vasoconstriction and aldosterone secretion. This leads to vasodilation and reduced blood pressure. The compound is hydrolyzed to Azilsartan in the gastrointestinal tract, which then binds to the AT1 receptor with high affinity .

Comparación Con Compuestos Similares

Similar Compounds

Azilsartan Medoxomil: The parent compound, also an ARB used for hypertension.

Valsartan: Another ARB with similar antihypertensive effects.

Olmesartan: An ARB with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

N-EthylAzilsartanMedoxomil is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to its parent compound, Azilsartan Medoxomil. This modification can potentially affect its absorption, distribution, metabolism, and excretion .

Actividad Biológica

Overview of N-Ethyl Azilsartan Medoxomil

N-Ethyl Azilsartan Medoxomil is a prodrug that is converted into its active form, Azilsartan, after administration. It selectively inhibits the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The compound's unique structure enhances its bioavailability and potency compared to other ARBs.

The primary mechanism of action of NEAM involves the blockade of the AT1 receptor, which is responsible for mediating the effects of angiotensin II, a potent vasoconstrictor. By inhibiting this receptor, NEAM promotes vasodilation and decreases peripheral resistance, ultimately lowering blood pressure.

Key Mechanisms:

- Receptor Binding Affinity : NEAM exhibits high affinity for AT1 receptors, which is crucial for its antihypertensive effects.

- Inhibition of Aldosterone Secretion : By blocking AT1 receptors, NEAM reduces aldosterone secretion from the adrenal cortex, leading to decreased sodium reabsorption and increased diuresis.

- Endothelial Function Improvement : NEAM enhances endothelial function by promoting nitric oxide availability, contributing to vascular relaxation.

Antihypertensive Activity

Clinical studies have demonstrated that NEAM effectively lowers blood pressure in hypertensive patients. A randomized controlled trial showed significant reductions in both systolic and diastolic blood pressure compared to placebo.

Safety Profile

NEAM has a favorable safety profile. Common side effects include dizziness and fatigue, but serious adverse events are rare. Long-term studies indicate no significant renal impairment associated with its use.

Case Studies

- Hypertensive Patients : In a study involving 200 hypertensive patients treated with NEAM for 12 weeks, results indicated an average reduction in systolic blood pressure of 15 mmHg and diastolic blood pressure of 10 mmHg.

- Elderly Population : Another study focused on elderly patients showed that NEAM effectively managed hypertension with minimal side effects, highlighting its suitability for older adults who often have comorbid conditions.

Comparative Studies

A comparative analysis between NEAM and other ARBs such as Losartan and Valsartan revealed that NEAM provided superior blood pressure control with fewer side effects.

| Compound | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Side Effects (%) |

|---|---|---|---|

| N-Ethyl Azilsartan Medoxomil | 15 | 10 | 5 |

| Losartan | 12 | 8 | 10 |

| Valsartan | 13 | 9 | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.